molecular formula C7H4ClN B146240 4-Chlorobenzonitrile CAS No. 623-03-0

4-Chlorobenzonitrile

Cat. No. B146240
CAS RN: 623-03-0
M. Wt: 137.56 g/mol
InChI Key: GJNGXPDXRVXSEH-UHFFFAOYSA-N
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Patent
US05866709

Procedure details

The reaction was carried out as described in Example 1. PCBTC (230 g, 1.0 mol), ammonium chloride (56.2 g,1.05 eq), and p-chlorobenzoic acid (11.5 g) were charged to the reactor. The mixture was heated at 215° C. for 9 h. Distillation of the reaction mixture gave PCBN (122.4 g, 89%, melting point: 92°-93° C.).
Quantity
56.2 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+:2].[Cl:3][C:4]1[CH:12]=[CH:11][C:7]([C:8](O)=O)=[CH:6][CH:5]=1>>[CH:6]1[C:7]([C:8]#[N:2])=[CH:11][CH:12]=[C:4]([Cl:3])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
56.2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
11.5 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
215 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation of the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 122.4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 1211.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.